Cas no 2138185-90-5 (1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride)

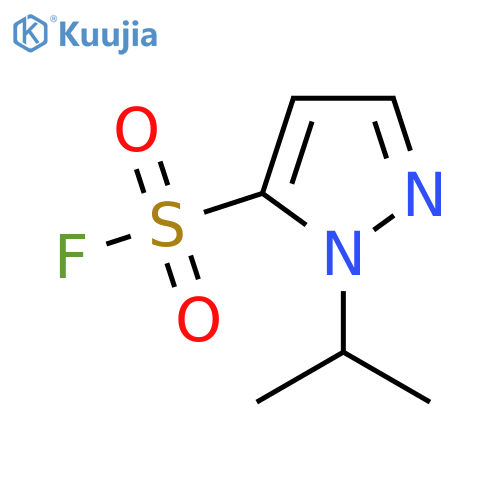

2138185-90-5 structure

商品名:1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride

- EN300-728336

- 2138185-90-5

-

- インチ: 1S/C6H9FN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3

- InChIKey: KFEDDRDTVMLSDV-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=NN1C(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 192.03687687g/mol

- どういたいしつりょう: 192.03687687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728336-10.0g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 10.0g |

$1839.0 | 2025-03-11 | |

| Enamine | EN300-728336-2.5g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 2.5g |

$838.0 | 2025-03-11 | |

| Enamine | EN300-728336-5.0g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 5.0g |

$1240.0 | 2025-03-11 | |

| Enamine | EN300-728336-0.1g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 0.1g |

$376.0 | 2025-03-11 | |

| Enamine | EN300-728336-0.5g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 0.5g |

$410.0 | 2025-03-11 | |

| Enamine | EN300-728336-1.0g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 1.0g |

$428.0 | 2025-03-11 | |

| Enamine | EN300-728336-0.05g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 0.05g |

$359.0 | 2025-03-11 | |

| Enamine | EN300-728336-0.25g |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride |

2138185-90-5 | 95.0% | 0.25g |

$393.0 | 2025-03-11 |

1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

2138185-90-5 (1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量